molecular formula C11H9N5 B12909702 2,4-Diamino-6-phenylpyrimidine-5-carbonitrile CAS No. 70183-20-9

2,4-Diamino-6-phenylpyrimidine-5-carbonitrile

Cat. No.: B12909702
CAS No.: 70183-20-9
M. Wt: 211.22 g/mol
InChI Key: GYCFUXMFRNMXHJ-UHFFFAOYSA-N
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Description

2,4-Diamino-6-phenylpyrimidine-5-carbonitrile is an organic compound with the molecular formula C11H9N5. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is notable for its applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes and receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diamino-6-phenylpyrimidine-5-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-diamino-6-chloropyrimidine with phenylacetonitrile in the presence of a base such as sodium hydride in a solvent like dimethyl sulfoxide (DMSO). The reaction proceeds through nucleophilic substitution, yielding the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,4-Diamino-6-phenylpyrimidine-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the amino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Bases like sodium hydride and solvents like DMSO are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2,4-Diamino-6-phenylpyrimidine-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Diamino-6-phenylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like dihydrofolate reductase, which is crucial for the synthesis of nucleotides. This inhibition can disrupt the replication of certain pathogens, making it a potential candidate for antimicrobial therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with specific enzymes and receptors makes it a valuable compound in medicinal chemistry and drug development.

Properties

CAS No.

70183-20-9

Molecular Formula

C11H9N5

Molecular Weight

211.22 g/mol

IUPAC Name

2,4-diamino-6-phenylpyrimidine-5-carbonitrile

InChI

InChI=1S/C11H9N5/c12-6-8-9(7-4-2-1-3-5-7)15-11(14)16-10(8)13/h1-5H,(H4,13,14,15,16)

InChI Key

GYCFUXMFRNMXHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NC(=N2)N)N)C#N

Origin of Product

United States

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